(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-chlorouracil
Description
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-chlorouracil is a synthetic uracil derivative characterized by a 1,4-dioxane ring substituted with a hydroxymethyl group at the 6-position and a chlorine atom at the 5-position of the uracil base. The hydroxymethyl group on the dioxane ring may enhance solubility, while the chlorine atom could influence electronic properties and binding affinity to biological targets.
Properties
CAS No. |
132062-62-5 |
|---|---|
Molecular Formula |
C9H11ClN2O5 |
Molecular Weight |
262.65 g/mol |
IUPAC Name |
5-chloro-1-[(2R,6R)-6-(hydroxymethyl)-1,4-dioxan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11ClN2O5/c10-6-1-12(9(15)11-8(6)14)7-4-16-3-5(2-13)17-7/h1,5,7,13H,2-4H2,(H,11,14,15)/t5-,7-/m1/s1 |
InChI Key |
ALLRHGAMCNJKTO-IYSWYEEDSA-N |
Isomeric SMILES |
C1[C@H](O[C@H](CO1)N2C=C(C(=O)NC2=O)Cl)CO |
Canonical SMILES |
C1C(OC(CO1)N2C=C(C(=O)NC2=O)Cl)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-chlorouracil typically involves the reaction of 5-chlorouracil with a hydroxymethyl dioxane derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-chlorouracil can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chlorouracil moiety can be reduced to a uracil derivative using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the chlorouracil moiety can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of (6-(Carboxymethyl)-1,4-dioxan-2-yl)-5-chlorouracil.
Reduction: Formation of (6-(Hydroxymethyl)-1,4-dioxan-2-yl)uracil.
Substitution: Formation of (6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-amino- or 5-thiouracil derivatives.
Scientific Research Applications
Chemistry
In chemistry, (6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-chlorouracil is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions of modified nucleobases with enzymes and nucleic acids. Its chlorinated uracil moiety can serve as a probe for investigating DNA repair mechanisms and enzyme specificity.
Medicine
In medicinal chemistry, this compound has potential applications as an antiviral or anticancer agent. Its ability to interfere with nucleic acid metabolism makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (6-(Hydroxymethyl)-1,4-dioxan-2-yl)-5-chlorouracil involves its interaction with nucleic acids and enzymes. The chlorinated uracil moiety can be incorporated into DNA or RNA, leading to the disruption of normal nucleic acid function. This can result in the inhibition of viral replication or the induction of apoptosis in cancer cells. The hydroxymethyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Groups
A. 5-Chlorouracil Derivatives
- 5-Chlorouracil: The parent compound lacks the dioxane moiety. It is a known RNA synthesis inhibitor, primarily studied for its antiviral and antitumor activity. The addition of the 1,4-dioxane-hydroxymethyl group in the target compound likely alters its pharmacokinetics, such as membrane permeability and metabolic stability .
- 5-Fluorouracil : A widely used chemotherapeutic agent. Compared to the chlorine substitution in the target compound, fluorine’s electronegativity enhances DNA/RNA interaction, whereas chlorine may prioritize hydrophobic interactions.
B. Dioxane-Containing Compounds
- 2-(6-(Hydroxymethyl)-1,3-dioxan-4-yl) Acetic Acid Derivatives: A structurally related compound patented for its optically active synthesis (European Patent 1 028 821) .
C. Chlorinated Agrochemicals
- Chlorantraniliprole: A carboxamide insecticide with chlorinated pyridine and pyrazole groups (MRLs detailed in ) .
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